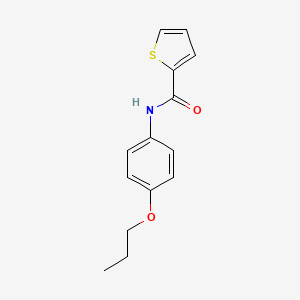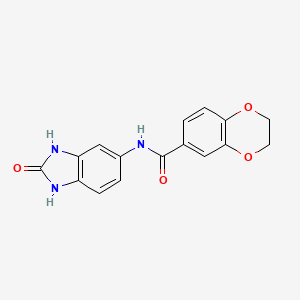![molecular formula C18H24N2O3 B4403341 N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4403341.png)
N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide
Descripción general
Descripción
N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide, also known as ABT-639, is a cyclohexanecarboxamide derivative that has been extensively studied for its potential applications in the field of pain management. It is a selective T-type calcium channel blocker, which means it has the ability to selectively inhibit the activity of these channels without affecting other types of calcium channels. This unique property of ABT-639 has made it a promising candidate for the development of new and effective pain medications.
Mecanismo De Acción
N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide selectively blocks T-type calcium channels, which are involved in the transmission of pain signals in the nervous system. By inhibiting the activity of these channels, this compound reduces the transmission of pain signals, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. In addition, this compound has been shown to reduce the activity of microglia, which are immune cells in the nervous system that play a role in the development and maintenance of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide is its selectivity for T-type calcium channels. This makes it a useful tool for studying the role of these channels in pain transmission and other physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained inhibition of T-type calcium channels in vivo.
Direcciones Futuras
There are several potential future directions for research on N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide. One area of interest is the development of new and more effective pain medications based on the structure of this compound. Another area of interest is the study of the role of T-type calcium channels in other physiological processes, such as cardiovascular function and insulin secretion. Finally, further research is needed to better understand the mechanisms underlying the anxiolytic and antidepressant-like effects of this compound, which could lead to the development of new treatments for anxiety and depression.
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide has been extensively studied for its potential applications in pain management. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. In addition, this compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Propiedades
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(14-5-2-1-3-6-14)19-16-8-4-7-15(13-16)18(22)20-9-11-23-12-10-20/h4,7-8,13-14H,1-3,5-6,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLXFEKKGATSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-iodobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4403277.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4403285.png)

![4-[3-(2-sec-butoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4403297.png)
![4-{[(4-ethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403311.png)
![phenyl{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}methanone](/img/structure/B4403315.png)

![4-[(ethylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4403322.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride](/img/structure/B4403327.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4403330.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4403335.png)
![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]ethanamine hydrochloride](/img/structure/B4403349.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B4403355.png)